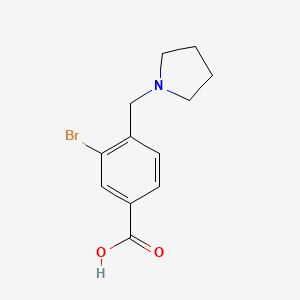
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is an organic compound with a molecular formula of C12H14BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a pyrrolidinylmethyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid typically involves multiple steps. One common method starts with the bromination of benzoic acid to produce 3-bromobenzoic acid. This is followed by the introduction of the pyrrolidinylmethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-(1-pyrrolidinylmethyl)benzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines could produce amide derivatives.
科学的研究の応用
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pyrrolidinylmethyl group can enhance binding affinity to certain targets, while the bromine atom may influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-bromobenzoic acid: Lacks the pyrrolidinylmethyl group, making it less versatile in certain applications.
4-(1-pyrrolidinylmethyl)benzoic acid: Lacks the bromine atom, which may reduce its reactivity in some chemical reactions.
3-bromo-4-methylbenzoic acid: Substitutes a methyl group instead of a pyrrolidinylmethyl group, affecting its biological activity and chemical properties.
Uniqueness
3-bromo-4-(1-pyrrolidinylmethyl)Benzoic acid is unique due to the combination of the bromine atom and the pyrrolidinylmethyl group. This dual substitution provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
3-bromo-4-(pyrrolidin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-11-7-9(12(15)16)3-4-10(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2,(H,15,16) |
InChIキー |
XXIDNPUDCJBHCO-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


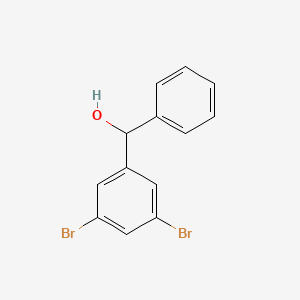
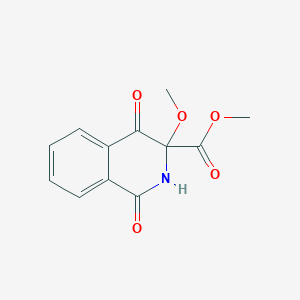
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
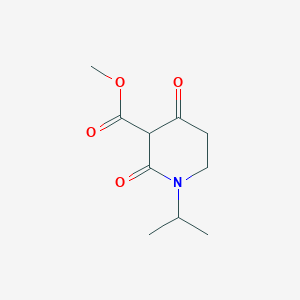
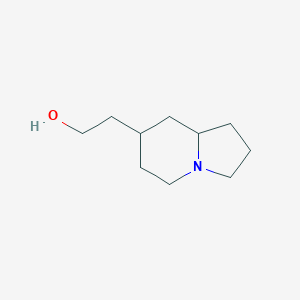

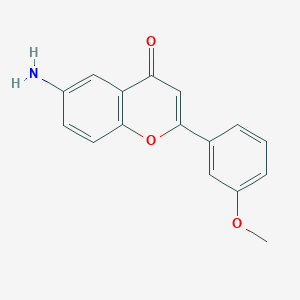
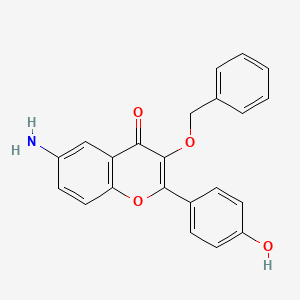


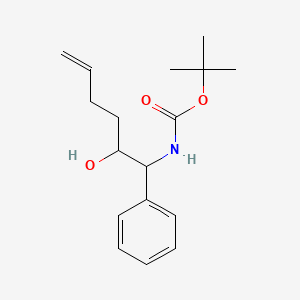
![1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
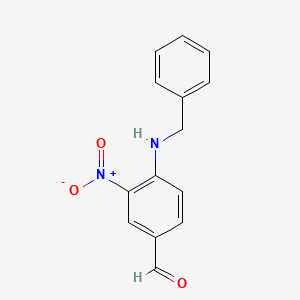
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
